molecular formula C20H19ClN4O2S B2756417 N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921473-58-7

N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2756417
CAS No.: 921473-58-7
M. Wt: 414.91
InChI Key: IWRUMFKAWFBIME-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic 1,3-thiazole derivative featuring a substituted acetamide backbone. Its structure comprises a thiazole ring substituted with a urea-linked m-tolyl group and an acetamide side chain terminating in a 3-chloro-4-methylphenyl moiety.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-12-4-3-5-14(8-12)23-19(27)25-20-24-16(11-28-20)10-18(26)22-15-7-6-13(2)17(21)9-15/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRUMFKAWFBIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Urea Linkage Formation: The urea linkage is introduced by reacting an isocyanate derivative with an amine. In this case, m-tolyl isocyanate can be reacted with an appropriate amine to form the urea linkage.

    Substitution Reactions: The final step involves the substitution of the phenyl groups with chloro and methyl groups. This can be achieved through electrophilic aromatic substitution reactions using chlorinating and methylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Chlorinating agents (e.g., thionyl chloride), methylating agents (e.g., methyl iodide), and other electrophilic or nucleophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide. The compound has been evaluated for its efficacy against a range of bacterial and fungal pathogens.

  • Mechanism of Action : The thiazole ring is known to interact with microbial enzymes, disrupting their function and leading to cell death.
  • Case Study : A study demonstrated that similar thiazole derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable antimicrobial activity .

Anticancer Properties

This compound has also been investigated for its anticancer properties.

  • In Vitro Studies : Preliminary in vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF7). The anticancer activity is often assessed using assays such as the Sulforhodamine B assay .
  • Molecular Docking Studies : Computational studies have indicated that this compound can bind effectively to target proteins involved in cancer cell survival, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Potential

The compound's structure suggests potential anti-inflammatory properties. Research into related thiazole derivatives has indicated that they may act as inhibitors of key inflammatory mediators.

  • 5-Lipoxygenase Inhibition : In silico studies have suggested that similar compounds could inhibit 5-lipoxygenase, an enzyme involved in the inflammatory response. This suggests that this compound may warrant further investigation as a therapeutic agent for inflammatory diseases .

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions that are crucial for obtaining the desired purity and yield.

StepReaction TypeKey ReagentsOutcome
1Ureido Formationm-Toluidine, IsocyanateUreido derivative
2Thiazole SynthesisThioamide, Acetic AcidThiazole derivative
3Acetamide FormationAcetic AnhydrideFinal product

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features
  • Thiazole Core : The thiazole ring is a common feature in antimicrobial agents. Compared to simpler analogs like N-(1,3-thiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide (), the target compound introduces a urea-functionalized m-tolyl group at the thiazole C2 position, which may enhance hydrogen-bonding interactions with biological targets .
  • Substituent Effects: The 3-chloro-4-methylphenyl group on the acetamide side chain differs from the dichlorophenyl group in . The m-tolyl urea group introduces a planar aromatic system, contrasting with simpler alkyl or halogenated substituents in analogs like 107b (N-(4-methylthiazol-2-yl)-2-m-tolylacetamide) from .
Antibacterial Activity
  • MIC Values : Analogs like 107b (2-m-tolylacetamide) and 107k (chlorophenyl-substituted) in exhibit MICs of 6.25–12.5 μg/mL against Staphylococcus aureus and Escherichia coli. The target compound’s chloro-methylphenyl group may enhance lipophilicity, improving membrane penetration .
  • Substituent Impact : Chlorine atoms in analogs (e.g., 107j, 107k) correlate with broad-spectrum activity, while methyl groups (e.g., 107a, 107b) improve selectivity. The combination in the target compound may offer dual advantages .
Antifungal Activity
  • Potency Trends : Compounds with m-tolyl (107b) or p-tolyl (107a) groups in show strong antifungal activity against Aspergillus spp. The urea group in the target compound could further enhance interactions with fungal enzymes via hydrogen bonding .

Physicochemical and Crystallographic Properties

  • Conformational Analysis : In -(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibits a dihedral angle of 61.8° between the phenyl and thiazole rings. The target compound’s 3-chloro-4-methylphenyl group may reduce this angle due to steric hindrance, affecting crystal packing and solubility .
  • Hydrogen Bonding : The urea group in the target compound enables N–H···N/O interactions, unlike simpler acetamides. This may improve stability and crystallinity, as seen in ’s R₂²(8) dimer motifs .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This compound's structure incorporates a thiazole ring, a chloro-substituted aromatic ring, and a ureido moiety, which contribute to its potential pharmacological effects.

PropertyValue
Common Name This compound
CAS Number 921473-58-7
Molecular Formula C20H19ClN4O2S
Molecular Weight 414.9 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including kinases involved in cancer progression. Molecular docking studies suggest that it can form hydrogen bonds with active site residues in target proteins, enhancing its inhibitory effects. Notably, it has been shown to inhibit the Insulin-like Growth Factor 1 Receptor (IGF1R), which is crucial in cancer cell proliferation and survival .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has demonstrated an IC50 value of 0.62 ± 0.34 μM against HepG2 cells, outperforming established chemotherapeutic agents like Sorafenib (IC50 = 1.62 ± 0.27 μM) . Mechanistic studies reveal that this compound induces G2/M cell cycle arrest and early-stage apoptosis in cancer cells, thereby inhibiting their migration and colony-forming ability .

Comparative Efficacy

A comparison of the anticancer activities of similar thiazole derivatives highlights the potency of this compound:

CompoundIC50 (μM)Target
N-(3-chloro-4-methylphenyl)-...0.62 ± 0.34HepG2 (Liver Cancer)
Sorafenib1.62 ± 0.27HepG2 (Liver Cancer)
Other Thiazole Derivative AX.XXYYY

Antimicrobial Properties

In addition to its anticancer properties, this compound may also possess antimicrobial activity. Similar thiazole derivatives have been explored for their potential as antibacterial agents, showing efficacy against both Gram-positive and Gram-negative bacteria. The presence of the ureido group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives related to this compound:

  • Cytotoxicity Study : A study assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines, highlighting the superior performance of N-(3-chloro-4-methylphenyl)-... against HepG2 cells.
  • Molecular Docking Analysis : Molecular docking studies confirmed strong binding affinity to IGF1R, with multiple hydrogen bonds contributing to its inhibitory action .
  • Cell Cycle Analysis : Analysis revealed that treatment with this compound led to significant alterations in cell cycle distribution, particularly increasing G2-phase cells while decreasing M-phase cells .

Q & A

Synthesis and Optimization

Basic: What are the critical parameters for optimizing the synthesis of N-(3-chloro-4-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide?

  • Methodological Answer:
    Synthesis optimization involves controlling:
    • Temperature : Elevated temperatures (70–90°C) for cyclization reactions to form the thiazole ring .
    • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance urea linkage formation .
    • Reaction Time : Extended durations (6–12 hours) for multi-step coupling reactions .
    • Catalysts : Use of triethylamine or pyridine to facilitate acetylation .
      Key impurities (e.g., unreacted thiourea derivatives) are minimized via gradient chromatography .

Advanced: How can continuous flow chemistry improve yield in multi-step syntheses?

  • Methodological Answer:
    Continuous flow systems enable:
    • Precise Control : Real-time monitoring of intermediates, reducing side reactions .
    • Automation : Integration with automated reactors for reproducible thiazole ring formation .
    • Scalability : Higher throughput compared to batch processes, critical for generating gram-scale quantities .

Structural Characterization

Basic: Which analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer:
    • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the thiazole ring and urea moiety .
    • HRMS : Validates molecular weight (e.g., m/z 485.52 for C25_{25}H19_{19}ClN5_5O2_2S) .
    • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .

Advanced: How is X-ray crystallography applied to resolve conformational ambiguities?

  • Methodological Answer:
    • Data Collection : Single-crystal X-ray diffraction (SHELX software) resolves bond angles and intramolecular H-bonding .
    • Refinement : SHELXL refines parameters to confirm spatial arrangement of the m-tolyl and chloro-methylphenyl groups .

Biological Activity Screening

Basic: What in vitro assays are used for preliminary biological evaluation?

  • Methodological Answer:
    • Anticancer Screening : MTT assays against cancer cell lines (e.g., IC50_{50} values for EGFR inhibition, as low as 14.8 nM in similar compounds) .
    • Antimicrobial Testing : Broth microdilution to determine MIC values against Gram-positive bacteria .

Advanced: How are molecular targets identified for this compound?

  • Methodological Answer:
    • Kinase Profiling : Radiolabeled ATP-binding assays to screen kinase inhibition (e.g., CDK9 selectivity studies) .
    • Pull-Down Assays : Biotinylated derivatives isolate binding partners in cellular lysates .

Mechanistic Studies

Basic: What experimental approaches elucidate the compound’s mechanism of action?

  • Methodological Answer:
    • Enzyme Inhibition : Fluorescence polarization assays to measure binding affinity to EGFR or CDK9 .
    • Cellular Imaging : Confocal microscopy to track intracellular localization using fluorescent analogs .

Advanced: How do crystallographic studies inform target engagement?

  • Methodological Answer:
    • Co-crystallization : Soaking crystals of EGFR or CDK9 with the compound to resolve binding modes .
    • Mutagenesis : Site-directed mutations in target proteins (e.g., T790M EGFR) to validate binding specificity .

Structure-Activity Relationships (SAR)

Basic: How do substituents on the thiazole ring affect bioactivity?

  • Methodological Answer:
    • Electron-Withdrawing Groups (Cl, NO2_2) : Enhance kinase inhibition but reduce solubility .
    • Hydrophobic Moieties (m-tolyl) : Improve membrane permeability, critical for cellular uptake .

Advanced: Can QSAR models predict novel derivatives with improved potency?

  • Methodological Answer:
    • Descriptor Selection : Use of logP, polar surface area, and H-bond donors in QSAR modeling .
    • Validation : Cross-validation with synthesized derivatives (e.g., pyridine vs. pyrimidine analogs) .

Data Contradictions

Basic: How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer:
    • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) .
    • HPLC Purity Analysis : Compare impurity profiles across studies to identify side reactions .

Advanced: What strategies resolve conflicting bioactivity data across cell lines?

  • Methodological Answer:
    • Dose-Response Curves : Re-test compounds under standardized conditions (e.g., serum-free media) .
    • Proteomic Profiling : Identify differential protein expression in resistant vs. sensitive cell lines .

Stability and Formulation

Basic: What physicochemical properties dictate formulation strategies?

  • Methodological Answer:
    • Solubility : Poor aqueous solubility (logP ~3.5) necessitates nanoformulation or PEGylation .
    • pH Stability : Degradation studies in simulated gastric fluid (pH 1.2–6.8) guide enteric coating .

Advanced: How are forced degradation studies designed to assess stability?

  • Methodological Answer:
    • Stress Conditions : Exposure to heat (40–60°C), light (UV), and oxidants (H2_2O2_2) .
    • Degradant Identification : LC-MS/MS to characterize hydrolysis products (e.g., acetamide cleavage) .

Computational Modeling

Basic: How is molecular docking used to predict binding modes?

  • Methodological Answer:
    • Ligand Preparation : Energy minimization with MMFF94 force fields .
    • Pocket Selection : Grid-based docking into ATP-binding sites of kinases .

Advanced: What role do molecular dynamics (MD) simulations play in mechanistic studies?

  • Methodological Answer:
    • Trajectory Analysis : 100-ns MD runs to assess binding stability (e.g., RMSD < 2.0 Å) .
    • Free Energy Calculations : MM-PBSA to quantify contributions of hydrophobic/electrostatic interactions .

Advanced Derivative Design

Basic: What functional groups are prioritized for derivatization?

  • Methodological Answer:
    • Thioacetamide → Sulfonamide : Enhances solubility and target residence time .
    • Pyridine Methylation : Reduces metabolic clearance in hepatic microsomes .

Advanced: How is click chemistry applied to generate focused libraries?

  • Methodological Answer:
    • Azide-Alkyne Cycloaddition : Cu(I)-catalyzed "click" reactions to append triazole moieties .
    • In Vivo Compatibility : Use of strained alkynes (e.g., DBCO) for bioorthogonal tagging .

Ethical and Safety Considerations

Basic: What safety protocols are essential for handling this compound?

  • Methodological Answer:
    • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
    • Waste Disposal : Neutralization of chlorinated byproducts before disposal .

Advanced: How are genotoxicity risks assessed during preclinical development?

  • Methodological Answer:
    • Ames Test : Salmonella typhimurium strains to detect mutagenicity .
    • Micronucleus Assay : In vivo rodent studies to assess chromosomal damage .

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